N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide involves the inhibition of various enzymes and proteins such as topoisomerase II, protein kinase C, and tubulin. This leads to the disruption of various cellular processes such as DNA replication, cell division, and protein synthesis, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system. In addition, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide in lab experiments include its high potency, low toxicity in normal cells, and its ability to inhibit various enzymes and proteins. However, its limitations include its low solubility in water, making it difficult to administer in vivo, and its potential for off-target effects, which may lead to unintended consequences.
Future Directions
There are several future directions for the research and development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide. These include the development of new synthesis methods to improve the yield and purity of the compound, the identification of new targets for inhibition, and the optimization of its pharmacokinetic properties for in vivo use. In addition, the potential applications of this compound in other fields such as agriculture and biochemistry should be further explored.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide involves the reaction of 4-chloro-3-methoxybenzoic acid with 2-aminobenzothiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain a pure form of this compound.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, it has been used as a fungicide to control various plant diseases. In biochemistry, it has been used to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-11-8-14(12-16(18)22)20(25)23-15-9-6-13(7-10-15)21-24-17-4-2-3-5-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDFEGNNJIGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.